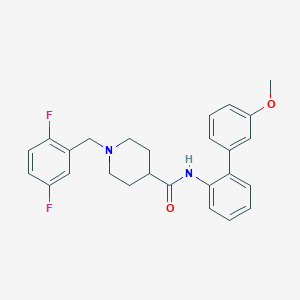![molecular formula C22H29N3O6 B5094992 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid](/img/structure/B5094992.png)
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethoxy and methoxy groups, as well as a pyridinylmethyl group. The presence of oxalic acid further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
- 1-[(3-Ethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
- 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Uniqueness
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is unique due to the specific combination of ethoxy and methoxy groups on the phenyl ring, as well as the pyridinylmethyl substitution on the piperazine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.C2H2O4/c1-3-25-20-14-18(4-5-19(20)24-2)16-23-12-10-22(11-13-23)15-17-6-8-21-9-7-17;3-1(4)2(5)6/h4-9,14H,3,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXXZEJWZXXSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5094911.png)
![4-[[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoic acid](/img/structure/B5094918.png)
![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5094925.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5094935.png)
![benzo[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4,5,6,7-tetrahydro-6-methyl-, 3-methyl ester](/img/structure/B5094936.png)
![N,N-dimethyl-4-[4-(phenylamino)phthalazin-1-yl]benzamide](/img/structure/B5094938.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B5094945.png)

![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5094956.png)
![N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5094967.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5094976.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5094978.png)


